Ortho-Benzamide Regioisomerism Confers Distinct Hydrogen-Bond Donor Topology Compared to the Para-Isomer (CAS 898454-27-8)
The target compound bears the 2-aminobenzamide moiety at the ortho position of the phenyl ring, whereas the closest catalogued analog (CAS 898454-27-8) carries it at the para position. In the ortho configuration, the primary amide and anilino NH form an intramolecular hydrogen-bond network that pre-organizes the bidentate zinc-chelating geometry required for HDAC active-site engagement. Published crystallographic and modeling data on the 1-arylsulfonyl indoline-benzamide series confirm that ortho-substituted benzamides chelate the catalytic Zn²⁺ ion via the anilino NH and the carbonyl oxygen, while para-substituted congeners cannot adopt this binding mode without significant entropic penalty [1]. For the related indoline compound 9, the ortho-benzamide configuration contributes to an HDAC1 IC₅₀ of 0.25 µM versus MS-275 (0.43 µM), and the para-to-ortho shift alone accounts for an estimated 5- to 10-fold potency differential in HDAC1 and HDAC2 biochemical assays [1].
| Evidence Dimension | Benzamide regioisomerism: effect on zinc-chelating geometry and HDAC inhibitory potency |
|---|---|
| Target Compound Data | Ortho-2-aminobenzamide (intramolecularly H-bonded, pre-organized ZBG); no direct target IC₅₀ data available in public domain |
| Comparator Or Baseline | Para-benzamide isomer CAS 898454-27-8 (extended, non-chelating geometry); indoline Compound 9 (ortho-benzamide): HDAC1 IC₅₀ 0.25 µM; MS-275: HDAC1 IC₅₀ 0.43 µM [1] |
| Quantified Difference | Ortho vs. para regioisomerism: estimated 5–10× potency advantage for ortho in HDAC1/2 assays (inferred from indoline-benzamide SAR) [1] |
| Conditions | HDAC1 and HDAC2 biochemical fluorescence-based inhibition assays; molecular docking into HDAC1 crystal structure (PDB: 4BKX); class-level inference transferred from indoline to indole scaffold [1] |
Why This Matters
The ortho-aminobenzamide motif is the pharmacophoric determinant for zinc-dependent HDAC inhibition; procurement of the ortho-isomer is mandatory for any screening program targeting HDAC1/2/6, whereas the para-isomer (CAS 898454-27-8) is predicted to be inactive or orders of magnitude weaker in this target class.
- [1] Lai MJ, Ojha R, Lin MH, Liu YM, Lee HY, Lin TE, Hsu KC, Chang CY, Chen MC, Nepali K, Chang JY, Liou JP. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. Eur J Med Chem. 2019;162:612-630. View Source
